molecular formula C29H38N2O6 B078075 [(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) CAS No. 13320-32-6

[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)

Cat. No. B078075
CAS RN: 13320-32-6
M. Wt: 510.6 g/mol
InChI Key: PMNMPZYBDBEVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate), commonly known as IBDMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of aziridine compounds, which are known for their unique properties and versatile applications. IBDMA has been widely used in various fields, including material science, pharmaceuticals, and biotechnology.

Mechanism Of Action

IBDMA is an aziridine compound that reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes IBDMA a useful crosslinking agent for various applications, including material science and biotechnology. In pharmaceuticals, IBDMA can react with amino acids in proteins and enzymes, leading to the formation of stable covalent bonds and improved stability.

Biochemical And Physiological Effects

IBDMA has been shown to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that IBDMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, IBDMA has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

IBDMA has several advantages as a crosslinking agent for lab experiments. It is easy to synthesize and has a high degree of reactivity with nucleophiles. In addition, IBDMA can be used under mild reaction conditions, which minimizes the risk of damaging biological molecules. However, IBDMA has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of IBDMA in scientific research. One potential direction is the development of new bioactive compounds based on IBDMA as a building block. Another direction is the use of IBDMA as a crosslinking agent for the immobilization of enzymes and proteins in biosensors and biocatalysis. Finally, the use of IBDMA as a crosslinking agent for the preparation of novel materials with improved mechanical properties and thermal stability is also a promising direction for future research.
Conclusion
[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate) is a versatile chemical compound that has found widespread use in various scientific research applications. Its unique properties as a crosslinking agent make it useful in material science, pharmaceuticals, and biotechnology. Further research is needed to fully explore the potential of IBDMA in these fields and to develop new applications based on its properties.

Synthesis Methods

The synthesis of IBDMA involves the reaction of bisphenol A diglycidyl ether with 1,2-bis(2-methylaziridin-1-yl)ethane in the presence of a base catalyst. The reaction proceeds through the opening of the epoxide ring of bisphenol A diglycidyl ether and the subsequent reaction with 1,2-bis(2-methylaziridin-1-yl)ethane. The product is then purified by column chromatography to obtain pure IBDMA.

Scientific Research Applications

IBDMA has been used in various scientific research applications, including material science, pharmaceuticals, and biotechnology. In material science, IBDMA has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In pharmaceuticals, IBDMA has been used as a building block for the synthesis of various bioactive compounds, including antitumor agents and antimicrobial agents. In biotechnology, IBDMA has been used as a crosslinking agent for the immobilization of enzymes and proteins, which improves their stability and catalytic activity.

properties

CAS RN

13320-32-6

Product Name

[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

IUPAC Name

2-[4-[2-[4-[2-[2-(aziridin-1-yl)propanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-(aziridin-1-yl)propanoate

InChI

InChI=1S/C29H38N2O6/c1-21(30-13-14-30)27(32)36-19-17-34-25-9-5-23(6-10-25)29(3,4)24-7-11-26(12-8-24)35-18-20-37-28(33)22(2)31-15-16-31/h5-12,21-22H,13-20H2,1-4H3

InChI Key

PMNMPZYBDBEVOX-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(C)N3CC3)N4CC4

Canonical SMILES

CC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(C)N3CC3)N4CC4

Other CAS RN

13320-32-6

Origin of Product

United States

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